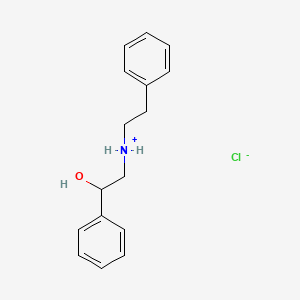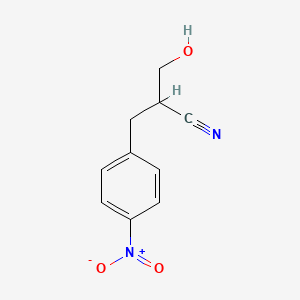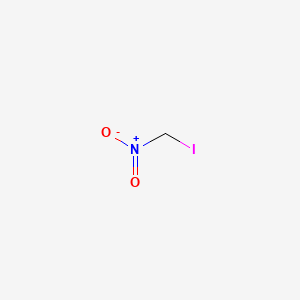
Iodonitromethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodonitromethane is an organic compound with the chemical formula CH₂INO₂ It is a halogenated nitroalkane, characterized by the presence of both iodine and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iodonitromethane can be synthesized through the iodination of nitromethane. One common method involves the reaction of nitromethane with iodine in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{NO}_2 + \text{I}_2 + \text{NaOH} \rightarrow \text{CH}_2\text{INO}_2 + \text{NaI} + \text{H}_2\text{O} ]
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Iodonitromethane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide or amines.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation, although this is less common due to the presence of the nitro group.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.
Major Products:
Substitution: Depending on the nucleophile, products can include hydroxynitromethane or aminonitromethane.
Reduction: The primary product is aminomethane.
Oxidation: Products can vary but may include carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Iodonitromethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which iodonitromethane exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions, while the nitro group can participate in redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Nitromethane (CH₃NO₂): Similar in structure but lacks the iodine atom, making it less reactive in substitution reactions.
Iodomethane (CH₃I): Contains iodine but lacks the nitro group, limiting its applications in redox chemistry.
Diiodomethane (CH₂I₂): Contains two iodine atoms, making it more reactive in substitution reactions but less versatile in redox reactions.
Uniqueness: Iodonitromethane’s combination of iodine and nitro groups makes it uniquely reactive and versatile in both substitution and redox reactions, providing a wide range of applications in various fields of research.
Eigenschaften
CAS-Nummer |
25538-43-6 |
|---|---|
Molekularformel |
CH2INO2 |
Molekulargewicht |
186.937 g/mol |
IUPAC-Name |
iodo(nitro)methane |
InChI |
InChI=1S/CH2INO2/c2-1-3(4)5/h1H2 |
InChI-Schlüssel |
NGPZXMWROSHCLA-UHFFFAOYSA-N |
Kanonische SMILES |
C([N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


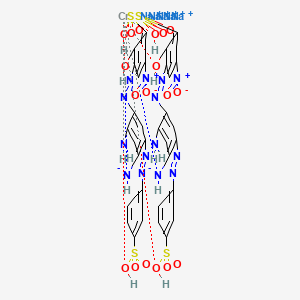
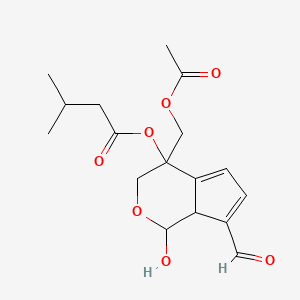
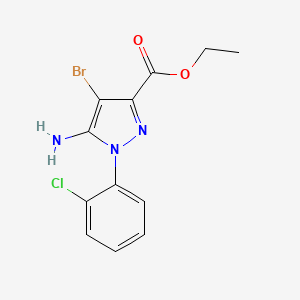
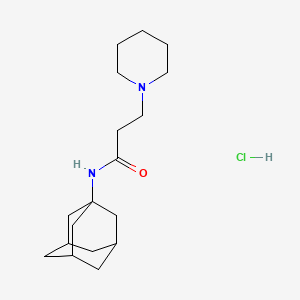
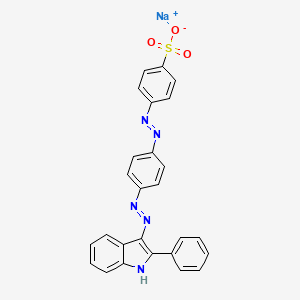
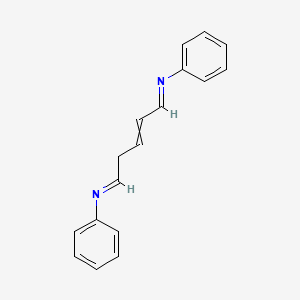
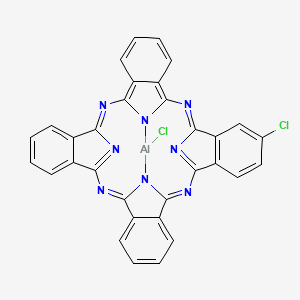
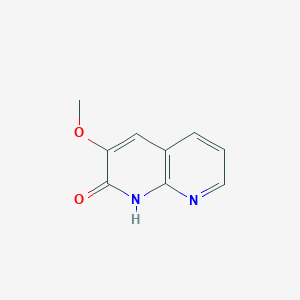
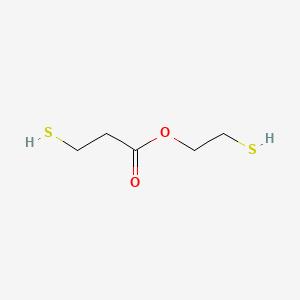
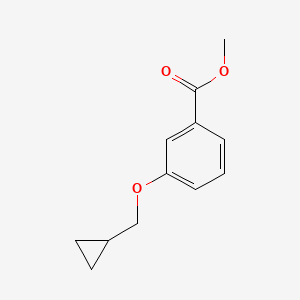
![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
![Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride](/img/structure/B13756171.png)
